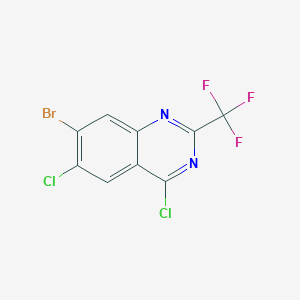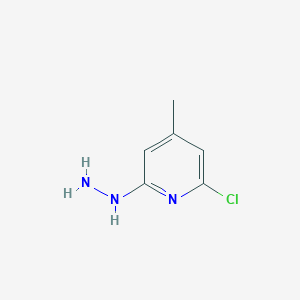
2-Chloro-6-hydrazinyl-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-hydrazinyl-4-methylpyridine is a chemical compound with the molecular formula C6H8ClN3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a hydrazinyl group at the 6-position, and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-hydrazinyl-4-methylpyridine typically involves the reaction of 2-chloro-6-methylpyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-hydrazinyl-4-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or other reduced forms.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-hydrazinyl-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-hydrazinyl-4-methylpyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition or modification of enzymatic activity. The chlorine atom and methyl group contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyridine: Lacks the hydrazinyl group, making it less reactive in certain types of chemical reactions.
2-Chloro-6-methylpyridine: Similar structure but without the hydrazinyl group, leading to different reactivity and applications.
2-Chloro-6-methylpyridine-4-carboxaldehyde: Contains an aldehyde group instead of a hydrazinyl group, resulting in different chemical properties and uses.
Uniqueness
2-Chloro-6-hydrazinyl-4-methylpyridine is unique due to the presence of both the chlorine and hydrazinyl groups, which confer distinct reactivity and potential applications in various fields of research. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for scientific exploration.
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
(6-chloro-4-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8ClN3/c1-4-2-5(7)9-6(3-4)10-8/h2-3H,8H2,1H3,(H,9,10) |
InChI Key |
WPEMEXBDLZSINV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668310.png)
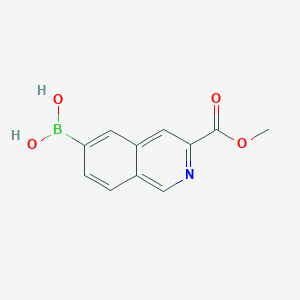
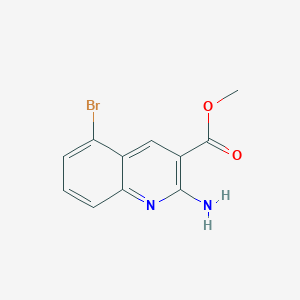
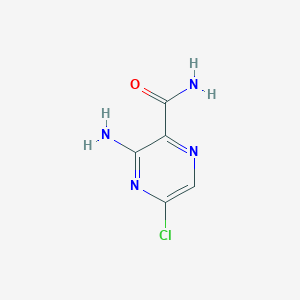
![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)
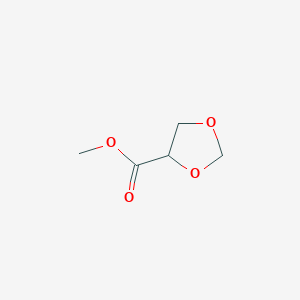
![2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13668355.png)
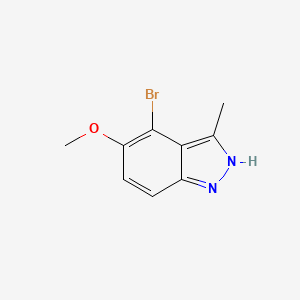

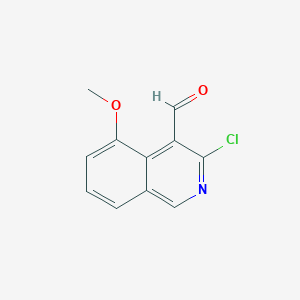
![4-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B13668380.png)
![(2S)-2-Amino-N-[4-[2-(Boc-amino)-1-hydroxyethyl]phenyl]propanamide](/img/structure/B13668389.png)
